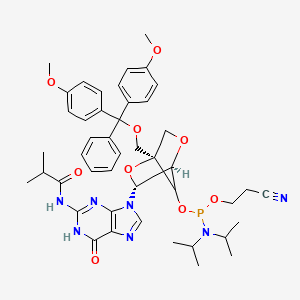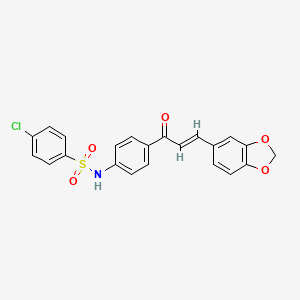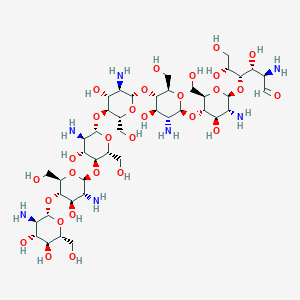
Chitoheptaose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chitoheptaose is a type of chitooligosaccharide, which is a partially depolymerized derivative of chitin or chitosan. Chitin is a natural polymer found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. This compound consists of seven N-acetyl-D-glucosamine units linked by β-1,4-glycosidic bonds. This compound has garnered significant attention due to its high solubility and exceptional biological properties compared to its parent polymers.
准备方法
Synthetic Routes and Reaction Conditions: Chitoheptaose can be synthesized through enzymatic and chemical methods. Enzymatic methods involve the use of specific and non-specific enzymes to depolymerize chitin or chitosan. One-pot chemoenzymatic synthesis is a notable method where chitopentaose and chitobiose are used as starting materials. The key intermediate, 1,2-oxazoline derivative of chitopentaose, is prepared in water and transglycosylated to chitobiose using a mutant chitinase .
Industrial Production Methods: Industrial production of this compound primarily relies on enzymatic processes due to their advantages over chemical methods. Enzymatic depolymerization of chitin or chitosan is preferred for its low energy requirements, high efficiency, safety, and sustainability . These processes are expected to expand into commercial applications, replacing traditional degradation techniques.
化学反应分析
Types of Reactions: Chitoheptaose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and various substituted derivatives, which can be tailored for specific applications.
科学研究应用
Chitoheptaose has a wide range of scientific research applications across various fields:
Chemistry: Used as a precursor for the synthesis of other functionalized oligosaccharides.
Biology: Studied for its role in plant defense mechanisms and as an elicitor of plant immune responses.
作用机制
Chitoheptaose exerts its effects through various molecular targets and pathways. It has been shown to reduce levels of pro-inflammatory cytokines such as interleukin-1β and interleukin-17A while increasing anti-inflammatory cytokines like interleukin-10 . It also reduces oxidative stress by decreasing reactive oxygen species and reactive nitrogen species levels. The compound’s antiapoptotic properties are mediated through the regulation of apoptotic factors such as caspase 3, BAX, and BCL-2 .
相似化合物的比较
- Chitobiose
- Chitotriose
- Chitotetraose
- Chitopentaose
- Chitohexaose
Chitoheptaose stands out due to its optimal balance of polymerization and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C42H79N7O29 |
|---|---|
分子量 |
1146.1 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C42H79N7O29/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37/h1,9-42,51-66H,2-8,43-49H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI 键 |
PBGNKDQQCRJIHW-ZYUSNMNESA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


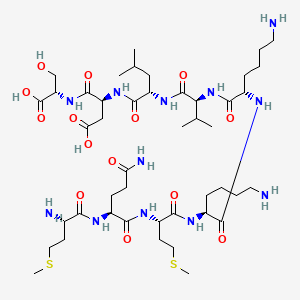
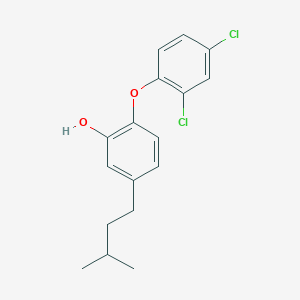
![N-[[4-(dimethylamino)phenyl]methyl]-N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B12385463.png)



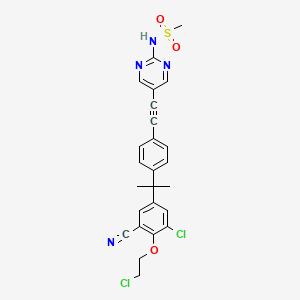
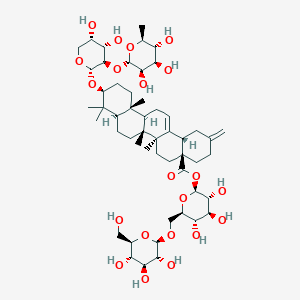
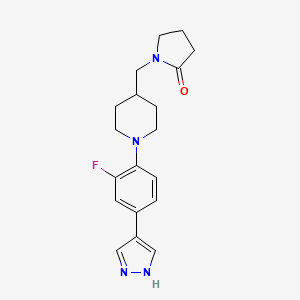
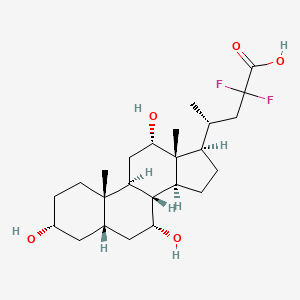
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
